molecular formula C14H12ClN3O5S B13393825 2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride

2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride

Cat. No.: B13393825
M. Wt: 369.8 g/mol
InChI Key: GMZYOYACEIZLDR-UHFFFAOYSA-N
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Description

2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride is a complex organic compound with the molecular formula C14H12ClN3O5S. This compound is known for its unique chemical structure, which includes a sulfonyl chloride group, a nitrophenyl group, and a ureido linkage. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

The synthesis of 2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-methyl-4-aminobenzenesulfonyl chloride with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like palladium on carbon, and nucleophiles like primary amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride involves its reactivity with various biological molecules. The sulfonyl chloride group can react with nucleophilic sites in proteins or enzymes, leading to the formation of covalent bonds and potential inhibition of enzyme activity. The nitrophenyl group may also participate in electron transfer reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride include other benzenesulfonyl chlorides and nitrophenyl derivatives. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research .

Properties

Molecular Formula

C14H12ClN3O5S

Molecular Weight

369.8 g/mol

IUPAC Name

2-methyl-4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride

InChI

InChI=1S/C14H12ClN3O5S/c1-9-8-11(4-7-13(9)24(15,22)23)17-14(19)16-10-2-5-12(6-3-10)18(20)21/h2-8H,1H3,(H2,16,17,19)

InChI Key

GMZYOYACEIZLDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

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